molecular formula C13H19ClN2O B2858031 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride CAS No. 2230807-34-6

4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride

Cat. No.: B2858031
CAS No.: 2230807-34-6
M. Wt: 254.76
InChI Key: HJIWLRUQTCMUNH-UHFFFAOYSA-N
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Description

“4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves condensation reactions . For instance, one method involves the coupling of an amine-group in o-phenylenediamine with an activated DMF-hydrosilicon mixture, followed by cyclization .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . The IR spectrum characterization of a similar compound indicated a shift of absorption band from 3413 cm −1, corresponding to the NH group stretching. This can be correlated to the ring stretching of the benzimidazole moiety .

Scientific Research Applications

Nonlinear Optical Properties and Chemical Reactivity

Benzimidazole-tethered oxazepine hybrids have been synthesized and studied for their structural and electronic properties, demonstrating potential applications in nonlinear optical (NLO) materials due to their computed hyperpolarizability. The study also highlights the use of molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis for understanding charge distributions and regions of electrophilic and nucleophilic reactivity (Almansour et al., 2016).

Corrosion Inhibition

Research on novel benzimidazole compounds has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. The compounds' protective capabilities were attributed to their adsorption on the steel surface, demonstrating potential for industrial applications in corrosion prevention (Chaouiki et al., 2020).

Coordination Polymers and MOFs

Studies on coordination polymers and metal-organic frameworks (MOFs) involving imidazole-based ligands have shown diverse structural arrangements and potential applications in luminescence sensing, highlighting the versatility of these compounds in creating materials with specific functional properties (Li et al., 2012; Erer et al., 2014).

Hydrogen Bonding and Molecular Interactions

Investigations into the molecular interactions of imidazole derivatives have provided insights into the roles of hydrogen bonding in influencing physical properties such as viscosity and melting points, as well as in the formation of organic magnetic materials. These studies contribute to a deeper understanding of molecular behavior and potential applications in materials science (Hunt, 2007; Ferrer et al., 2001).

Mechanism of Action

While the specific mechanism of action for “4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride” is not mentioned in the retrieved papers, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for research on “4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride” and similar imidazole-containing compounds could involve exploring their potential for the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, they could be valuable in addressing public health problems related to antimicrobial resistance .

Properties

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16;/h7-9,16H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIWLRUQTCMUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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